molecular formula C19H13F B12669854 Benz(a)anthracene, 5-fluoro-12-methyl- CAS No. 2793-07-9

Benz(a)anthracene, 5-fluoro-12-methyl-

Cat. No.: B12669854
CAS No.: 2793-07-9
M. Wt: 260.3 g/mol
InChI Key: HFDOUUJZAVAVDK-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 5-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C19H13F This compound is a derivative of benzanthracene, where a fluorine atom is substituted at the 5th position and a methyl group at the 12th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 5-fluoro-12-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of benzanthracene followed by methylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The methylation step can be carried out using methyl iodide in the presence of a strong base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: Benz(a)anthracene, 5-fluoro-12-methyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The compound can undergo electrophilic substitution reactions, where the fluorine or methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benz(a)anthracene, 5-fluoro-12-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 5-fluoro-12-methyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and has been studied for its potential carcinogenic effects. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.

    7,12-Dimethylbenz(a)anthracene: Another derivative with two methyl groups at different positions.

    Benzo(a)pyrene: A related polycyclic aromatic hydrocarbon with known carcinogenic properties.

Uniqueness: Benz(a)anthracene, 5-fluoro-12-methyl- is unique due to the specific positions of the fluorine and methyl groups, which can significantly alter its chemical properties and biological interactions compared to its analogs.

Properties

CAS No.

2793-07-9

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

5-fluoro-12-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-15-7-3-2-6-13(15)10-14-11-18(20)16-8-4-5-9-17(16)19(12)14/h2-11H,1H3

InChI Key

HFDOUUJZAVAVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=CC2=CC4=CC=CC=C14)F

Origin of Product

United States

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